SAINT-C18-Based SAINT-O-Somes Achieve 10-Fold Higher Intracellular Calcein Release in Endothelial Cells Compared to Conventional Liposomes
In a direct head-to-head comparison using calcein-loaded formulations, targeted SAINT-O-Somes—liposomes formulated with SAINT-C18—produced a 10-fold higher intracellular release of encapsulated calcein in inflammation-activated endothelial cells compared to conventional immunoliposomes [1]. Both formulations were targeted with anti-E-selectin antibodies and were taken up by cells with comparable efficiency, indicating that the differential release stems from the unique endosomal escape properties conferred by the SAINT-C18 cationic amphiphile rather than from differences in cellular internalization.
| Evidence Dimension | Intracellular release efficiency of encapsulated cargo (calcein) in endothelial cells |
|---|---|
| Target Compound Data | 10-fold higher release (relative fold-change) with targeted SAINT-O-Somes |
| Comparator Or Baseline | Conventional targeted immunoliposomes (baseline = 1-fold release) |
| Quantified Difference | 10-fold increase in intracellular calcein release |
| Conditions | Human umbilical vein endothelial cells (HUVEC) activated with TNF-α; liposomes targeted via anti-E-selectin antibodies; pH conditions mimicking endosomal environment |
Why This Matters
This 10-fold difference directly addresses the known limitation of conventional liposomes in non-phagocytic cells—inefficient endosomal escape—and provides a quantifiable procurement justification for selecting SAINT-C18 when intracellular payload release is the rate-limiting step in endothelial-targeted applications.
- [1] Ásgeirsdóttir SA, Ruiters MH, Barnert S, Molema G, Kamps JA, Kok JW, Süss R, Morselt HW, Adrian JE. Targeted SAINT-O-Somes for improved intracellular delivery of siRNA and cytotoxic drugs into endothelial cells. J Control Release. 2010;144(3):341-349. View Source
